1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
CAS No.: 1795422-65-9
Cat. No.: VC4589602
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795422-65-9 |
|---|---|
| Molecular Formula | C17H16N2O4S |
| Molecular Weight | 344.39 |
| IUPAC Name | 1-(1-naphthalen-1-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C17H16N2O4S/c20-16-8-9-17(21)19(16)13-10-18(11-13)24(22,23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2 |
| Standard InChI Key | IMWKHALZZUITOR-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
The compound 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic molecule that combines several distinct structural elements: a naphthalen-1-ylsulfonyl group, an azetidin-3-yl moiety, and a pyrrolidine-2,5-dione ring. This compound is not directly mentioned in the available search results, so we will discuss its components and potential properties based on related compounds and general principles of organic chemistry.
Synthesis and Potential Methods
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the individual components and then combining them through appropriate chemical reactions. For example, forming the azetidine ring might involve cyclization reactions, while attaching the naphthalen-1-ylsulfonyl group could involve sulfonylation reactions.
Biological Activity and Potential Applications
While specific data on 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is not available, compounds with similar structures often exhibit biological activities such as antimicrobial or antiviral properties. For instance, pyrrolidine derivatives have shown potential in various therapeutic areas, including antimicrobial applications .
Data and Research Findings
| Compound Type | Biological Activity | References |
|---|---|---|
| Pyrrolidine Derivatives | Antimicrobial, Antifungal | |
| Naphthalene Derivatives | Various Biological Activities | |
| Azetidine Derivatives | Potential in Pharmaceuticals |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume